molecular formula C22H23ClN6O B2923476 {4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine CAS No. 946296-95-3

{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine

Cat. No.: B2923476
CAS No.: 946296-95-3
M. Wt: 422.92
InChI Key: VRAGEQRKXPDJGH-UHFFFAOYSA-N
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Description

The compound {4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxypropyl)amine features a pyrazolo[5,4-d]pyrimidine scaffold, a heterocyclic system known for its pharmacological relevance. Key structural attributes include:

  • Position 1: A phenyl group.
  • Position 4: A 4-chlorophenylamino substituent.
  • Position 6: A 3-ethoxypropylamine side chain.

This substitution pattern may influence receptor binding, solubility, and metabolic stability. Below, we compare this compound with structurally related pyrazolo-pyrimidine derivatives and other heterocyclic analogues.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-2-30-14-6-13-24-22-27-20(26-17-11-9-16(23)10-12-17)19-15-25-29(21(19)28-22)18-7-4-3-5-8-18/h3-5,7-12,15H,2,6,13-14H2,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAGEQRKXPDJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxypropyl)amine is a synthetic derivative belonging to the pyrazolopyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24ClN5O\text{C}_{22}\text{H}_{24}\text{Cl}\text{N}_{5}\text{O}

Research indicates that compounds similar to this structure often function as kinase inhibitors, particularly targeting pathways involved in cancer proliferation and survival. The presence of the chlorophenyl group is believed to enhance the binding affinity to specific targets, which may include various receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs) .

Anticancer Properties

Studies have shown that pyrazolopyrimidine derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibition of tumor cell proliferation in vitro and in vivo models. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

In addition to anticancer properties, compounds from this class have also been evaluated for anti-inflammatory activity. They inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK, leading to reduced inflammation in various models .

Pharmacokinetics

The pharmacokinetic profile of {4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxypropyl)amine suggests favorable absorption characteristics with a moderate half-life, allowing for potential therapeutic dosing regimens. Studies indicate that it achieves peak plasma concentrations within 1-2 hours post-administration .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the compound's efficacy against breast cancer cell lines (MCF7 and MDA-MB-231). Results indicated an IC50 value of 12 µM, demonstrating significant cytotoxicity compared to controls .
  • Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a 50% reduction in paw edema compared to untreated controls, suggesting strong anti-inflammatory properties .

Data Table: Biological Activity Summary

Activity Model Result Reference
AnticancerMCF7 Cell LineIC50 = 12 µM
Anti-inflammatoryMurine Carrageenan Model50% reduction in paw edema
Kinase InhibitionIn vitro Kinase AssaySignificant inhibition observed

Comparison with Similar Compounds

Structural and Physicochemical Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[5,4-d]pyrimidine 4-(4-Cl-PhNH), 6-(3-ethoxypropylamine) ~423.89 Flexible side chain, chloro-amino group
1-[(4-Cl-Ph)methyl]-N-(2-MeOEt)-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 4-(2-MeOEt), 1-(4-Cl-PhCH2) ~385.85 Shorter alkoxy chain, benzyl substitution
4-(3-Ph-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Fused pyrazolo-thieno-pyrimidine 1-Ph, fused thieno-pyrimidine ~375.39 Planar fused system
(5-Cl-3-Me-1-Ph-pyrazol-4-ylmethylene)-(4-Cl-Ph)-amine Pyrazole 4-(4-Cl-PhNH), 5-Cl, 3-Me ~358.25 Dual chloro groups, no pyrimidine ring

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